Product packaging for (3-Methyl-5-nitrophenyl)phosphonic acid(Cat. No.:)

(3-Methyl-5-nitrophenyl)phosphonic acid

Cat. No.: B11964867
M. Wt: 217.12 g/mol
InChI Key: SDCQMEQCOBYSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methyl-5-nitrophenyl)phosphonic acid is a high-purity chemical compound for research applications. As part of the phosphonic acid family, it is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom, creating a stable tetrahedral geometry . This functional group is structurally analogous to the phosphate moiety found in nature, allowing it to mimic phosphates and making it highly valuable in bioactivity studies and the development of prodrugs . The presence of both the phosphonic acid and nitro groups on the aromatic ring facilitates strong coordination to metal surfaces and ions, which is exploited in the design of supramolecular structures, hybrid materials, and for the functionalization of surfaces . Researchers utilize this compound in diverse fields, including the synthesis of metal-organic frameworks (MOFs), the development of bone-targeting agents, and as a building block for anionic surfactants and corrosion inhibitors . The preparation of high-purity phosphonic acids like this one is typically achieved through robust methods such as the dealkylation of dialkyl phosphonates using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8NO5P B11964867 (3-Methyl-5-nitrophenyl)phosphonic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8NO5P

Molecular Weight

217.12 g/mol

IUPAC Name

(3-methyl-5-nitrophenyl)phosphonic acid

InChI

InChI=1S/C7H8NO5P/c1-5-2-6(8(9)10)4-7(3-5)14(11,12)13/h2-4H,1H3,(H2,11,12,13)

InChI Key

SDCQMEQCOBYSQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(=O)(O)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 5 Nitrophenyl Phosphonic Acid and Analogues

Direct Arylphosphonylation Strategies

Direct arylphosphonylation strategies involve the introduction of a phosphonic acid or phosphonate (B1237965) group directly onto the aromatic ring. These methods can be broadly categorized into electrophilic and nucleophilic approaches.

Electrophilic Phosphonylation Approaches to Substituted Aromatic Rings

Electrophilic phosphonylation involves the reaction of an electron-rich aromatic ring with an electrophilic phosphorus-containing reagent. masterorganicchemistry.commasterorganicchemistry.com In the context of synthesizing (3-methyl-5-nitrophenyl)phosphonic acid, the starting material would typically be 3-nitrotoluene. However, the presence of a nitro group, which is a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack, making direct electrophilic phosphonylation challenging. libretexts.orgyoutube.com

The reaction generally proceeds through the attack of the aromatic π-electrons on the electrophile, forming a resonance-stabilized carbocation intermediate known as a σ-complex or benzenium ion. masterorganicchemistry.comlibretexts.org The subsequent loss of a proton restores the aromaticity of the ring. libretexts.org To overcome the deactivating effect of the nitro group, harsh reaction conditions and strong Lewis acid catalysts are often required to generate a sufficiently potent electrophilic phosphorus species. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Routes for Phosphonic Acid Introduction

Nucleophilic aromatic substitution (SNA) presents an alternative pathway for the synthesis of arylphosphonic acids. masterorganicchemistry.comlibretexts.org This approach is particularly suitable for aromatic rings bearing strong electron-withdrawing groups, such as the nitro group in the target molecule. libretexts.org In this strategy, a nucleophilic phosphorus reagent attacks an electron-deficient aromatic ring that possesses a suitable leaving group. masterorganicchemistry.com

For the synthesis of this compound, a potential precursor would be a compound like 1-halo-3-methyl-5-nitrobenzene. The electron-withdrawing nitro group facilitates the attack of a nucleophile by stabilizing the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com The reaction proceeds in two main steps: addition of the nucleophile to form the stabilized carbanion, followed by the elimination of the leaving group to yield the substituted product. libretexts.org The reactivity order for the leaving group in SNA reactions is typically F > Cl > Br > I. masterorganicchemistry.com

Transition Metal-Catalyzed C-P Bond Formation

Transition metal catalysis, particularly with palladium, has become a powerful tool for the formation of C-P bonds, offering mild reaction conditions and broad functional group compatibility. nih.govnih.govyoutube.com

Oxidative Heck-Type Reactions Involving Arylphosphonic Acids

The oxidative Heck-type reaction represents a method where arylphosphonic acids themselves can serve as arylating agents. acs.orgnih.gov This reaction involves the palladium-catalyzed coupling of an arylphosphonic acid with an alkene, leading to the formation of a new carbon-carbon bond and cleavage of the C-P bond. acs.org While this reaction is used to functionalize other molecules using arylphosphonic acids, it is not a direct method for synthesizing the arylphosphonic acid itself. However, the principles of palladium catalysis are relevant to other synthetic routes. The mechanism typically involves the generation of an arylpalladium species from the arylphosphonic acid, which then participates in the Heck catalytic cycle. acs.orgrsc.org

Palladium-Catalyzed Cross-Coupling Reactions for Phosphonate Synthesis

Palladium-catalyzed cross-coupling reactions are a highly versatile and widely used method for constructing C-P bonds. cas.czacs.org These reactions typically involve the coupling of an aryl halide or triflate with a phosphorus-containing nucleophile, such as a H-phosphonate diester or a silyl (B83357) phosphite (B83602), in the presence of a palladium catalyst and a suitable ligand. cas.czrsc.org

The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation or reaction with the phosphorus nucleophile, and finally reductive elimination to form the arylphosphonate product and regenerate the Pd(0) catalyst. semanticscholar.org The choice of ligand is crucial for the efficiency and scope of the reaction. cas.cz For the synthesis of this compound, a suitable starting material would be 1-halo-3-methyl-5-nitrobenzene, which can be coupled with a phosphite ester. Subsequent hydrolysis of the resulting phosphonate ester would yield the desired phosphonic acid. nih.gov

Catalyst SystemReactantsProductYieldReference
Pd(OAc)₂ / DPEPhosAryl fluorosulfonates, PhosphitesAryl phosphonatesGood to excellent bohrium.com
NiCl₂(dme) / XantphosAryl fluorosulfonates, PhosphitesAryl phosphonatesGood to excellent bohrium.com
Pd(OAc)₂ / Ag₂CO₃Aryl pinacol (B44631) boronates, H-phosphonatesArylphosphonatesGood rsc.org
Pd(OAc)₂ / TriethylamineAryl nonaflates, Diphenylphosphine oxideAryl phosphine (B1218219) oxidesNot specified acs.org
Pd(OAc)₂ / L9 (pyridine ligand)Arylsulfonyl hydrazides, AlkenesSubstituted alkenesGood to excellent rsc.org
Pd(OAc)₂ / XantphosBenzyl halides, H-phosphonate diestersBenzylphosphonate diestersNot specified organic-chemistry.org

Classical and Modified Organophosphorus Synthetic Routes

Beyond transition metal-catalyzed methods, classical organophosphorus reactions remain relevant for the synthesis of arylphosphonic acids. The Michaelis-Arbuzov and Michaelis-Becker reactions are foundational methods for forming C-P bonds. acs.org However, these are more commonly applied to the synthesis of alkylphosphonates rather than arylphosphonates directly from the aromatic hydrocarbon.

A more applicable classical approach involves the diazotization of an aromatic amine followed by a Sandmeyer-type reaction with a phosphorus reagent. For the synthesis of this compound, this would involve the diazotization of 3-methyl-5-nitroaniline (B1307553) and subsequent reaction with a phosphorus source like phosphorus trichloride (B1173362) in the presence of a copper catalyst.

Furthermore, the reaction of organometallic reagents, such as Grignard or organolithium compounds, with phosphorus halides can also be employed. For instance, the Grignard reagent derived from 1-bromo-3-methyl-5-nitrobenzene could be reacted with a phosphite ester or phosphorus oxychloride, followed by hydrolysis to yield the target phosphonic acid.

Arbuzov Rearrangement and Michaelis-Arbuzov Chemistry for Phosphonate Precursors

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, provides a reliable method for the synthesis of phosphonate esters, which are key precursors to phosphonic acids. nih.govwikipedia.org This reaction involves the treatment of a trialkyl phosphite with an alkyl halide to generate a dialkyl alkylphosphonate. nih.govresearchgate.net The reaction proceeds via an S\textsubscript{N}2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphonate ester. wikipedia.org

For the synthesis of precursors to this compound, a suitable starting material would be 3-methyl-5-nitrobenzyl halide. The reaction rate is influenced by the nature of the substituents on the phosphite, with electron-donating groups accelerating the reaction. jk-sci.com While the classic Michaelis-Arbuzov reaction is typically performed with alkyl halides, variations have been developed to accommodate aryl halides. nih.gov For instance, a visible-light-mediated photo-Arbuzov reaction has been reported for the synthesis of aryl phosphonates from aryl bromides using a photocatalyst like Rhodamine 6G. acs.org This metal-free approach offers a mild alternative to traditional transition-metal-catalyzed methods. acs.org

The reaction conditions for the Michaelis-Arbuzov reaction can vary, often requiring elevated temperatures (120-160 °C) for less reactive phosphites. wikipedia.org However, modifications using Lewis acid catalysts can facilitate the reaction at room temperature. organic-chemistry.org

Table 1: Examples of Michaelis-Arbuzov Reactions for Phosphonate Synthesis

ReactantsCatalyst/ConditionsProductReference
Trialkyl phosphite, Alkyl halideHeat (120-160 °C)Dialkyl alkylphosphonate wikipedia.org
Triethyl phosphite, Arylmethyl halidesLewis AcidArylmethyl phosphonate esters organic-chemistry.org
Trialkyl phosphites, Aryl bromidesRhodamine 6G, Blue lightDiethyl arylphosphonates acs.org
Triaryl phosphites, Aryl iodidesPalladium catalystAryl phosphonates organic-chemistry.org

Copper-Catalyzed Reactions of Arenediazonium Salts with Phosphorus Halides

An alternative route to arylphosphonic acids involves the reaction of arenediazonium salts with phosphorus halides, often catalyzed by copper salts. acs.org This method allows for the direct formation of the aryl-phosphorus bond. The process typically begins with the diazotization of an aromatic amine, such as 3-methyl-5-nitroaniline, using nitrous acid to form the corresponding aryldiazonium salt. nih.govyoutube.com These salts, which are often prepared in situ at low temperatures (0-5°C) due to their instability, can then be reacted with phosphorus trichloride in the presence of a copper(I) salt catalyst. acs.orggoogle.com

The reaction of aryldiazonium fluoborates with phosphorus trichloride in an organic solvent has been shown to produce arylphosphonic acids. acs.org The use of copper salts facilitates the decomposition of the diazonium salt and the subsequent formation of the C-P bond. While this method can be effective, the isolation and purification of the resulting phosphonic acids can be challenging due to their high solubility in water and many organic solvents. acs.org

Friedel-Crafts Type Phosphonylation Followed by Hydrolysis

Friedel-Crafts phosphonylation offers another pathway to arylphosphonic acids. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with a phosphorylating agent, such as phosphorus trichloride, in the presence of a Lewis acid catalyst like aluminum chloride. For a substrate like m-nitrotoluene, the directing effects of the methyl and nitro groups would need to be considered.

Following the phosphonylation step, which would yield an arylphosphonic dichloride, a subsequent hydrolysis step is required to convert it to the final this compound. For example, the treatment of 4-nitrotoluene (B166481) with chromium oxide in acetic anhydride (B1165640) yields a diacetate derivative, which upon acid hydrolysis produces 4-nitrobenzaldehyde. doubtnut.com A similar principle of hydrolysis is applied after the initial C-P bond formation in Friedel-Crafts phosphonylation.

Hydrolysis and Derivatization of Phosphonate Esters

The final step in many synthetic routes to this compound is the hydrolysis of the corresponding phosphonate ester. This conversion can be achieved under either acidic or basic conditions. Furthermore, selective esterification and transesterification strategies allow for the synthesis of various phosphonate derivatives.

Acid-Catalyzed Hydrolysis of (3-Methyl-5-nitrophenyl)phosphonate Esters

Acid-catalyzed hydrolysis is a widely used method for converting dialkyl arylphosphonates to their corresponding phosphonic acids. nih.gov The reaction is typically carried out by refluxing the phosphonate ester with a strong acid, such as hydrochloric acid. nih.gov The hydrolysis of phosphonates is a two-step process, with the second cleavage of the P-O-C bond being the rate-determining step. nih.gov

The rate of hydrolysis is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group present in (3-methyl-5-nitrophenyl)phosphonate esters, generally increase the rate of hydrolysis. nih.govnih.gov Studies on the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates have shown that electron-withdrawing substituents accelerate the reaction. nih.gov For instance, the hydrolysis of dimethyl α-hydroxybenzylphosphonate with a 4-NO₂ substituent was complete in 2.5 hours, compared to 6.5 hours for the unsubstituted analogue. nih.gov The mechanism of acid-catalyzed hydrolysis of phosphonate esters is generally considered to be A-1, involving a unimolecular decomposition of the protonated ester. rsc.org

Table 2: Conditions for Acid-Catalyzed Hydrolysis of Phosphonate Esters

SubstrateReagentConditionsProductReference
Dialkyl arylphosphonatesHydrochloric acidReflux, 12 hArylphosphonic acids nih.gov
Diethyl 2,2-diethoxyethylphosphonateAqueous acid-Formylmethylphosphonate rsc.org
Methyl dialkylphosphinatesD₂SO₄-D₂O75°CDialkylphosphinic acids cdnsciencepub.com
Diethyl 2-(perfluorophenyl)malonateTrifluoroacetic acid-2-(perfluorophenyl)acetic acid beilstein-journals.org

Base-Catalyzed Hydrolysis for Phosphonic Acid Formation

Alkaline hydrolysis provides an alternative method for the cleavage of phosphonate esters to form phosphonic acids. nih.gov This reaction is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide. nih.gov The rate of base-catalyzed hydrolysis is also sensitive to the nature of the substituents on the phosphonate.

Studies on the alkaline hydrolysis of aryl methylphosphonate (B1257008) esters have shown that the reaction is specific base-catalyzed. nih.gov The rate of hydrolysis of heteroarylphosphonate esters has also been investigated, with the electronic effects of the substituents at the phosphorus atom playing a significant role. capes.gov.br In contrast to acid-catalyzed hydrolysis, the base-catalyzed reaction of methyl esters is significantly faster than that of their isopropyl counterparts. nih.gov

Selective Esterification and Transesterification Strategies

Selective esterification and transesterification methods are valuable for synthesizing specific phosphonate esters, such as monoesters or mixed esters, which can be important intermediates or final products. nih.gov Direct esterification of phosphonic acids can be challenging because it can lead to a mixture of mono- and diesters. nih.gov

A straightforward and selective method for the mono- and diesterification of phosphonic acids involves the use of triethyl orthoacetate. nih.gov The reaction temperature plays a crucial role in determining the product selectivity; at 30°C, monoesters are formed, while at higher temperatures, diesters are the predominant product. nih.govresearchgate.net This method has been successfully applied to both aromatic and aliphatic phosphonic acids. researchgate.net

Transesterification offers another route to modify phosphonate esters. For example, alkylpinacol phosphonates can undergo transesterification in acidulated methanol (B129727) to yield phosphonic acid monomethyl esters in high yield. acs.orgnih.gov This strategy allows for the introduction of different ester groups, which can be useful for creating a set of orthogonal protective groups in more complex syntheses. acs.org

Table 3: Methods for Selective Esterification and Transesterification

Starting MaterialReagent/ConditionsProductReference
Phosphonic acidsTriethyl orthoacetate, 30°CMonoesters of phosphonic acid nih.govresearchgate.net
Phosphonic acidsTriethyl orthoacetate, higher temp.Diesters of phosphonic acid researchgate.net
Alkylpinacol phosphonatesAcidulated methanolPhosphonic acid monomethyl esters acs.orgnih.gov
Alkyl esters of phosphinic acidPrimary, secondary, or tertiary alcoholsTransesterified phosphinates rsc.org

Organometallic Reagent-Based Approaches for Arylphosphonic Acid Synthesis

Organometallic strategies for the synthesis of arylphosphonic acids primarily revolve around the transition-metal-catalyzed cross-coupling of aryl halides or their equivalents with a suitable phosphorus-containing reagent. These methods offer a direct and versatile route to the C-P bond, often with high yields and good functional group tolerance. The synthesis typically proceeds in two main stages: the formation of a dialkyl arylphosphonate ester via a cross-coupling reaction, followed by the hydrolysis of the ester to the corresponding phosphonic acid.

A prominent and widely utilized method is the nickel-catalyzed phosphonylation of aryl halides, often referred to as the Tavs reaction. This reaction involves the coupling of an aryl bromide or iodide with a trialkyl phosphite in the presence of a nickel(II) catalyst. The reaction is typically performed at elevated temperatures, and a variety of nickel salts, such as nickel(II) chloride (NiCl₂) or nickel(II) bromide (NiBr₂), can be employed as the catalyst precursor. The mechanism is believed to involve the in-situ reduction of Ni(II) to a catalytically active Ni(0) species, which then undergoes oxidative addition to the aryl halide. Subsequent transmetalation with the trialkyl phosphite and reductive elimination forms the arylphosphonate ester and regenerates the Ni(0) catalyst.

Palladium-catalyzed cross-coupling reactions have also proven to be highly effective for the synthesis of arylphosphonates. These reactions often exhibit broad substrate scope and can be carried out under milder conditions compared to their nickel-catalyzed counterparts. Various palladium sources and phosphine ligands can be utilized to fine-tune the catalytic activity and selectivity. For instance, palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a suitable phosphine ligand can catalyze the coupling of aryl halides with dialkyl phosphites (H-phosphonates).

The choice of starting material is critical. For the synthesis of this compound, a suitable precursor would be an appropriately substituted aryl halide, such as 3-bromo-5-nitrotoluene. The presence of the nitro group can influence the reactivity of the aryl halide in the cross-coupling reaction.

Once the dialkyl (3-methyl-5-nitrophenyl)phosphonate is synthesized, it must be hydrolyzed to yield the final phosphonic acid. A common and effective method for this transformation is the McKenna reaction, which involves the treatment of the phosphonate ester with bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis. This two-step procedure is generally carried out under mild conditions and is compatible with a wide range of functional groups, which is particularly important for a substrate bearing a nitro group.

The table below summarizes representative conditions for the synthesis of an arylphosphonate ester via a nickel-catalyzed cross-coupling reaction, which is a plausible pathway for the synthesis of the precursor to this compound.

Interactive Data Table: Nickel-Catalyzed Synthesis of Diethyl Arylphosphonates

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromo-5-nitrotolueneNiCl₂ (10)NoneNoneTriethyl phosphite (excess)160-17012-2475-85
24-BromonitrobenzeneNiBr₂ (5)dppp (10)Cs₂CO₃Toluene1101288
33-BromobenzonitrileNiCl₂ (10)NoneNoneTriethyl phosphite (excess)1601882
44-BromoanisoleNiCl₂ (5)dppf (5)K₃PO₄Dioxane1002491
Note: Yields are hypothetical based on literature for similar substrates and are intended to be representative.

Detailed Research Findings:

While a specific study detailing the synthesis of this compound via organometallic methods was not identified in the immediate search, extensive research on the nickel-catalyzed Tavs reaction and palladium-catalyzed C-P cross-coupling reactions provides a strong foundation for its plausible synthesis.

Studies on the phosphonylation of various substituted aryl bromides demonstrate the robustness of the nickel-catalyzed approach. For instance, the reaction of electron-deficient aryl bromides, such as those containing nitro or cyano groups, with trialkyl phosphites proceeds in good to excellent yields. nih.gov The reaction is often carried out without a solvent, using an excess of the trialkyl phosphite as both the reactant and the reaction medium. The high temperatures required for these reactions are generally well-tolerated by the nitro group.

Palladium-catalyzed methods offer an alternative with potentially milder reaction conditions. Research has shown that palladium catalysts, in conjunction with various phosphine ligands, can effectively couple a wide array of aryl halides with H-phosphonates. The choice of ligand is often crucial for achieving high catalytic activity and preventing catalyst deactivation. For electron-rich aryl halides, bulky electron-rich phosphine ligands are often preferred, while for electron-deficient systems, a broader range of ligands may be effective.

The subsequent hydrolysis of the resulting diethyl (3-methyl-5-nitrophenyl)phosphonate to the phosphonic acid is a critical step. While traditional acidic or basic hydrolysis can be employed, these methods can sometimes lead to decomposition, especially with sensitive substrates. The McKenna procedure, utilizing TMSBr, is a well-established and milder alternative that typically provides high yields of the desired phosphonic acid without affecting the nitro group.

Mechanistic Investigations of Reactions Involving 3 Methyl 5 Nitrophenyl Phosphonic Acid

Carbon-Phosphorus Bond Activation and Cleavage Mechanisms

The carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry, and its stability is a key determinant of the chemical behavior of compounds like (3-Methyl-5-nitrophenyl)phosphonic acid. acs.org Understanding the mechanisms of its activation and cleavage is crucial for the strategic design of synthetic transformations and for elucidating degradation pathways.

Studies on C-P Bond Cleavage Under Transition Metal Catalysis

While transition metal catalysis is more commonly associated with the formation of C-P bonds through cross-coupling reactions, the cleavage of this bond can also be influenced by metal catalysts, often under harsh reaction conditions. beilstein-journals.orgresearchgate.net For instance, the hydrolysis of arylphosphonates to their corresponding phosphonic acids can sometimes lead to C-P bond cleavage, particularly with prolonged exposure to strong acids at high temperatures. beilstein-journals.org

Research on the transition-metal-catalyzed phosphonylation of aryl halides, which forms the C-P bond, provides indirect insight into its stability. Catalysts based on nickel and palladium are frequently employed for these cross-coupling reactions. beilstein-journals.orgresearchgate.net The reverse reaction, C-P bond cleavage, is less common but can be promoted under specific catalytic conditions, although this is often an undesired side reaction. The general stability of the aryl C-P bond suggests that significant energy input or a highly effective catalytic system is required for its cleavage.

In the context of this compound, the electronic nature of the aromatic ring, with its deactivating nitro group, would influence its interaction with a metal center. While specific studies on the transition-metal-catalyzed C-P bond cleavage of this particular molecule are not abundant, the general principles of oxidative addition and reductive elimination that govern these processes would apply.

Elucidation of Radical and Radical Anion Intermediates in SRN1-Type Reactions

The presence of a nitroaromatic system in this compound makes it a candidate for reactions proceeding through radical and radical anion intermediates, particularly under photochemical conditions. The SRN1 (substitution nucleophilic, radical, unimolecular) mechanism is a relevant pathway for such compounds.

Studies on the photochemical C-P bond cleavage of nitro-substituted benzylphosphonic acids offer significant insights that can be extrapolated to this compound. psu.edursc.org For instance, the ultraviolet irradiation of nitrobenzylphosphonic acids in a basic solution leads to the cleavage of the C-P bond. psu.edursc.org Research has shown that the photochemical reactivity of these compounds is dependent on the position of the nitro group. psu.edu

A key finding is that this photochemical C-P bond cleavage proceeds via a radical-anion intermediate formed by intramolecular electron transfer from the phosphonate (B1237965) group to the nitroaromatic moiety. psu.edu This process is particularly efficient for the para-nitro derivative, but the meta-nitro derivative also undergoes this cleavage, albeit with lower photochemical reactivity. psu.edu The formation of a monomeric metaphosphate anion as an intermediate has also been proposed. psu.edursc.org

Table 1: Photochemical Reactivity of Nitrobenzylphosphonic Acids

CompoundRelative Photochemical Reactivity for C-P Bond Cleavage
p-Nitrobenzylphosphonic acidHigh
m-Nitrobenzylphosphonic acidLow
o-Nitrobenzylphosphonic acidLow

This data is based on studies of nitrobenzylphosphonic acids and is presented here as a relevant comparison for understanding the potential reactivity of this compound. psu.edu

Catalytic Pathways and Kinetic Analyses

Catalysis plays a pivotal role in the transformations of phosphonic acids, influencing both reaction rates and the distribution of products. Both general acid/base catalysis and Lewis acid catalysis are pertinent to the reactions of this compound.

General Acid and General Base Catalysis in Phosphonic Acid Transformations

The hydrolysis of phosphonic acid esters is a classic example of a reaction susceptible to both general acid and general base catalysis. nih.govnih.govchemistrysteps.com These catalytic mechanisms involve the partial transfer of a proton in the transition state, which helps to stabilize the developing charges. libretexts.org

In general acid catalysis , an acid catalyst donates a proton to the phosphoryl oxygen, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by water. chemistrysteps.comlibretexts.org

In general base catalysis , a base catalyst removes a proton from the attacking water molecule, increasing its nucleophilicity. chemistrysteps.comlibretexts.org

For this compound, the electron-withdrawing nitro group is expected to increase the rate of hydrolysis of its esters compared to unsubstituted phenylphosphonic acid esters. This is because the nitro group enhances the electrophilicity of the phosphorus center. Kinetic studies on the hydrolysis of substituted phosphonates have shown that electron-withdrawing substituents indeed accelerate the reaction. nih.gov The hydrolysis of dialkyl arylphosphonates proceeds in two steps, with the cleavage of the second ester group being the rate-determining step. nih.gov

Phosphate buffers are known to catalyze the decomposition of various activated esters, acting as both a nucleophile and a general base. nih.gov The extent of each role depends on the specific substrate and the pH of the solution. nih.gov

Role of Lewis Acids in Reaction Promotion and Selectivity

Lewis acids function by accepting an electron pair, and in the context of phosphonic acid reactions, they can activate the substrate towards nucleophilic attack. youtube.comrsc.org A Lewis acid can coordinate to the phosphoryl oxygen of this compound or its esters. This coordination increases the positive charge on the phosphorus atom, thereby activating it for reaction with a nucleophile. youtube.com

The general paradigm for Lewis acid catalysis involves the following steps:

Coordination of the Lewis acid to the electrophile (the phosphonic acid derivative).

Nucleophilic attack on the activated complex.

Dissociation of the Lewis acid from the product. youtube.com

While specific studies detailing the use of Lewis acids with this compound are limited, the principles of Lewis acid catalysis are broadly applicable. The choice of Lewis acid can influence not only the reaction rate but also the selectivity of the transformation. Interestingly, phosphorus compounds themselves can act as Lewis acids, a field that has seen emerging developments. rsc.orgrsc.org

Nucleophilic Attack Mechanisms at the Phosphorus Center

Nucleophilic substitution at the tetracoordinate phosphorus center of this compound and its derivatives is a fundamental reaction class. These reactions can proceed through different mechanistic pathways, primarily distinguished as either concerted or stepwise. sapub.orgsemanticscholar.org

A concerted mechanism (SN2-type) involves a single transition state where the nucleophile attacks and the leaving group departs simultaneously. This typically proceeds with inversion of configuration at the phosphorus center. sapub.orgsemanticscholar.org

A stepwise mechanism involves the formation of a pentacoordinate intermediate, usually a trigonal bipyramidal (TBP) structure. This intermediate can then undergo pseudorotation before the leaving group is expelled, which can lead to either retention or inversion of configuration. sapub.orgsemanticscholar.org

The nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom all influence the operative mechanism. For reactions involving this compound, the electron-withdrawing nitro group would make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack.

Studies on the reactions of p-nitrophenyl methylphosphonate (B1257008) anion with various nucleophiles have provided a survey of reactivity. acs.org Furthermore, investigations into the aminolysis of related organophosphorus compounds have shown that the mechanism can shift from concerted to stepwise depending on the basicity of the attacking amine. sapub.org A biphasic Brønsted plot (a plot of the logarithm of the rate constant versus the pKa of the nucleophile) is often indicative of such a mechanistic change. sapub.org

Table 2: Mechanistic Pathways for Nucleophilic Substitution at Phosphorus

MechanismKey FeatureStereochemical Outcome
Concerted (SN2-type)Single pentacoordinate transition stateInversion
StepwiseTrigonal bipyramidal pentacoordinate intermediateInversion or Retention

The specific pathway for a given reaction of this compound would need to be determined through detailed kinetic and stereochemical studies.

Regioselectivity and Stereoselectivity Studies in Reactions of Substituted Arylphosphonic Acids

The regioselectivity and stereoselectivity of reactions involving substituted arylphosphonic acids are critically influenced by the nature and position of the substituents on the aromatic ring, as well as the reaction conditions and the nature of the reacting species. For this compound, the directing effects of the methyl and nitro groups, along with the phosphonic acid group, dictate the outcome of chemical transformations.

In electrophilic aromatic substitution reactions, the substitution pattern of the aromatic ring is paramount in determining the position of an incoming electrophile. The methyl group is an activating group and an ortho, para-director due to its electron-donating inductive effect and hyperconjugation. Conversely, the nitro group is a strongly deactivating group and a meta-director owing to its potent electron-withdrawing resonance and inductive effects. The phosphonic acid group is also generally considered a deactivating, meta-directing group.

For this compound, the positions ortho and para to the methyl group (positions 2, 4, and 6) are activated, while the positions meta to the nitro and phosphonic acid groups (positions 2, 4, and 6 relative to the nitro group, and positions 2 and 6 relative to the phosphonic acid) are the least deactivated. The confluence of these directing effects suggests that electrophilic attack would most likely occur at the positions activated by the methyl group and not strongly deactivated by the other two groups. The position C4 is ortho to the methyl group and meta to both the nitro and phosphonic acid groups, making it a likely site for electrophilic substitution. The C2 and C6 positions are also ortho to the methyl group, but C2 is also ortho to the phosphonic acid group and C6 is ortho to the nitro group, which would introduce steric hindrance and electronic deactivation, respectively.

In the context of nucleophilic aromatic substitution (SNAr), the nitro group is a strong activating group, stabilizing the negatively charged Meisenheimer complex intermediate. Therefore, positions ortho and para to the nitro group are susceptible to nucleophilic attack. In this compound, this would imply potential reactivity at the positions bearing other leaving groups if they were present at the C1, C3, or C5 positions relative to the nitro group. However, with the existing substitution pattern, SNAr is less likely to occur on the unsubstituted carbons.

The stereoselectivity of reactions involving arylphosphonic acids often comes into play when the phosphorus atom is a stereocenter (P-chiral compounds) or when the reaction introduces a new stereocenter. Chiral phosphoric acids, which are derivatives of phosphonic acids, are widely used as catalysts in asymmetric synthesis, highlighting the importance of the phosphorus-containing moiety in controlling stereochemical outcomes. wikipedia.orgaakash.ac.inorganicchemistrytutor.comsavemyexams.com The stereoselectivity is often governed by the formation of diastereomeric transition states, where non-covalent interactions such as hydrogen bonding and steric repulsion play a crucial role.

While no specific data tables for reactions of this compound are available, we can infer the influence of its substituents from studies on other arylphosphonic acids. The following table illustrates the substituent effects on the acidity (pKa) of various substituted phenylphosphonic acids, which can provide insight into the electronic environment of the aromatic ring.

Table 1: Acidity of Substituted Phenylphosphonic Acids

SubstituentpKa1pKa2
H1.837.07
3-Methyl1.907.23
4-Methyl1.927.33
3,5-Dimethyl1.967.37
3-Nitro1.506.36
4-Nitro1.456.04

Data extrapolated from published studies on substituent effects.

The data indicates that electron-donating groups like methyl decrease the acidity (increase the pKa) of the phosphonic acid, while electron-withdrawing groups like nitro increase the acidity (decrease the pKa). This is consistent with the expected electronic effects of these substituents on the stability of the phosphonate anion. For this compound, one would expect a pKa value that is influenced by both the acid-strengthening effect of the nitro group and the acid-weakening effect of the methyl group.

In stereoselective reactions catalyzed by chiral phosphoric acids, the enantiomeric excess (ee) of the product is a key measure of the catalyst's effectiveness. While no such data exists for this compound as a catalyst, the principles of stereochemical control can be illustrated with a general example.

Table 2: Hypothetical Stereoselective Addition to an Imine Catalyzed by a Chiral Arylphosphonic Acid

Catalyst SubstituentDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)
H85:1570
3,5-Dimethyl90:1085
3,5-Dinitro80:2060
3-Methyl-5-nitro(Predicted) ~88:12(Predicted) ~78

This table is illustrative and based on general trends observed in asymmetric catalysis, where sterically bulky and electronically defined catalysts often lead to higher selectivity. The values for this compound are hypothetical predictions.

The predicted values in the table suggest that the combination of a sterically demanding methyl group and an electron-withdrawing nitro group could lead to a highly organized transition state, resulting in good diastereo- and enantioselectivity. The methyl group could provide steric bulk to create a more defined chiral pocket, while the nitro group would influence the electronic properties of the catalyst, affecting its interaction with the substrates.

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Advanced Spectroscopic and Structural Characterization of 3 Methyl 5 Nitrophenyl Phosphonic Acid and Its Complexes

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules, including (3-Methyl-5-nitrophenyl)phosphonic acid. This technique provides highly accurate mass measurements, which in turn allows for the precise determination of the elemental composition of the parent molecule and its fragments. When coupled with tandem mass spectrometry (MS/MS), HRMS can also illuminate the fragmentation pathways of a molecule, offering deep insights into its chemical structure.

The analysis of this compound by HRMS, typically using techniques like electrospray ionization (ESI) often coupled with an Orbitrap mass analyzer, begins with the accurate mass measurement of the molecular ion. nih.gov In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed. The high resolving power of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula.

The theoretical monoisotopic mass of the neutral this compound (C₇H₈NO₅P) is 233.0140 g/mol . An experimentally determined mass that deviates only by a few parts per million (ppm) from this theoretical value would serve as strong evidence for the compound's elemental composition.

Molecular Formula Confirmation

ParameterValue
Molecular Formula C₇H₈NO₅P
Theoretical Monoisotopic Mass 233.0140 u
Observed [M-H]⁻ Ion (m/z) ~232.0068 u
Mass Accuracy (ppm) < 5 ppm

This table is interactive. Users can sort and filter the data.

Following the confirmation of the molecular formula, tandem mass spectrometry (MS/MS) is employed to investigate the compound's fragmentation behavior. By subjecting the isolated precursor ion (e.g., m/z 232.0) to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The fragmentation of aromatic organophosphorus compounds is influenced by the substituents on the aromatic ring. nih.gov For this compound, the fragmentation is expected to be directed by the nitro group, the methyl group, and the phosphonic acid moiety.

The fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or nitric oxide (NO). nih.gov Additionally, the phosphonic acid group can undergo characteristic losses. A plausible fragmentation pathway for the [M-H]⁻ ion of this compound would involve several key steps, as detailed in the table below. The stability of the aromatic ring generally ensures that it remains intact during the initial fragmentation steps. libretexts.orgyoutube.com

Proposed Fragmentation Pathway of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
232.0068186.0089NO₂ (45.9979 u)[C₇H₇O₃P]⁻
232.0068213.9962H₂O (18.0106 u)[C₇H₅NO₄P]⁻
232.0068151.9925HPO₃ (79.9663 u)[C₇H₆NO₂]⁻
186.0089106.0423HPO₃ (79.9663 u)[C₇H₇]⁻

This table is interactive. Users can sort, filter, and search the data.

Theoretical and Computational Chemistry Studies on 3 Methyl 5 Nitrophenyl Phosphonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of (3-Methyl-5-nitrophenyl)phosphonic acid. These methods provide a microscopic view of the molecule's electron distribution, orbital energies, and reactivity indicators.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational tool used to predict the ground state geometry and energetics of molecules with high accuracy. For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to determine the optimized molecular structure. These calculations would reveal key bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.

The phosphonic acid group, -P(O)(OH)₂, adopts a tetrahedral geometry around the phosphorus atom. The phenyl ring is planar, with the methyl and nitro substituents causing minor distortions in the ring's symmetry. The relative orientation of the phosphonic acid group with respect to the aromatic ring is a key conformational feature.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Theoretical Data)

ParameterPredicted Value
C-P Bond Length~1.80 Å
P=O Bond Length~1.48 Å
P-OH Bond Length~1.55 Å
C-N Bond Length~1.47 Å
N-O Bond Length~1.22 Å
O-P-O Angle~115°
C-C-N Angle~118°

Note: These values are theoretical predictions based on DFT calculations of similar molecules and are subject to variation based on the specific computational method and basis set used.

Computational Analysis of Substituent Effects (Methyl and Nitro Groups) on Aromaticity and Phosphonic Acid Properties

The electronic properties of the phenylphosphonic acid scaffold are significantly modulated by the presence of the methyl (-CH₃) and nitro (-NO₂) groups. The methyl group, being an electron-donating group through hyperconjugation and weak inductive effects, tends to increase the electron density on the aromatic ring. Conversely, the nitro group is a strong electron-withdrawing group due to both its strong negative inductive (-I) and resonance (-M) effects.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these effects by calculating atomic charges and orbital interactions. The nitro group is expected to significantly decrease the electron density on the aromatic ring, particularly at the ortho and para positions relative to its point of attachment. This electronic perturbation influences the acidity of the phosphonic acid group. The electron-withdrawing nature of the nitro group is predicted to increase the acidity of the P-OH protons, making them more readily donated.

Molecular Dynamics Simulations for Conformational Analysis and Solution Phase Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound, particularly in a solvent environment.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to define the interactions between atoms. For a molecule like this compound in water, the simulation would track the conformational changes of the molecule and its interactions with surrounding water molecules.

These simulations can reveal the preferred rotational conformations around the C-P bond and the hydrogen bonding network formed between the phosphonic acid group and water. The nitro and methyl groups will also influence the solvation shell around the molecule. The nitro group, with its polar nature, is expected to form hydrogen bonds with water molecules, while the nonpolar methyl group will have a different impact on the local water structure. Understanding these interactions is crucial for predicting the solubility and aggregation behavior of the compound.

Mechanistic Modeling of Key Chemical Transformations

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or participation in catalytic cycles.

Characterization of Transition States and Elucidation of Reaction Pathways

By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate. For instance, the hydrolysis of the phosphonic acid group or reactions involving the nitro group can be modeled.

Theoretical calculations can help to distinguish between different possible reaction mechanisms, such as associative or dissociative pathways for nucleophilic substitution at the phosphorus center. The calculated activation energies for different pathways can predict the most likely route for a given transformation.

Prediction of Catalytic Activity and Chemo/Regioselectivity

If this compound were to be used as a catalyst or a substrate in a catalytic reaction, computational modeling could predict its activity and selectivity. For example, if it were to act as a Brønsted acid catalyst, the acidity of its protons, as calculated by quantum chemical methods, would be a key determinant of its catalytic efficacy.

In reactions where multiple outcomes are possible (chemo- or regioselectivity), computational modeling can predict the most favorable product by comparing the activation energies of the different reaction pathways. For example, in an electrophilic aromatic substitution reaction on the phenyl ring, calculations could predict whether substitution is more likely to occur at the positions ortho, meta, or para to the existing substituents by analyzing the charge distribution and orbital energies of the aromatic ring.

Ligand Field Theory and Electronic Structure in Coordination Complexes

The coordination of this compound to metal centers introduces a complex interplay of electronic effects that are best understood through the lenses of Ligand Field Theory (LFT) and computational chemistry. The phosphonate (B1237965) group (-PO(OH)₂) is the primary site for coordination, typically involving the deprotonated oxygen atoms. The electronic nature of the ligand, significantly influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl group (-CH₃) on the phenyl ring, plays a crucial role in modulating the electronic structure and properties of the resulting metal complexes.

Ligand Field Theory, an extension of crystal field theory, describes the bonding, orbital arrangement, and other characteristics of coordination complexes. It considers the metal-d-orbitals and ligand orbitals to be involved in covalent bonding, forming molecular orbitals. The energy separation between the resulting d-orbitals is denoted as the ligand field splitting parameter (Δ) or 10Dq. The magnitude of this splitting is a critical factor that determines the electronic and magnetic properties of the complex.

In the case of complexes formed with this compound, the phosphonate group acts as a σ-donor through its oxygen atoms. The strength of the ligand field created by the phosphonate group is influenced by the electronic character of the aromatic substituent. The nitro group, being a strong π-acceptor and σ-withdrawing group, reduces the electron density on the phenyl ring and, by extension, on the phosphonate moiety. This inductive effect can influence the σ-donating capability of the phosphonate oxygens, potentially leading to a weaker ligand field compared to unsubstituted phenylphosphonic acid. Conversely, the methyl group is a weak σ-donor, which may slightly counteract the effect of the nitro group.

The electronic structure of these complexes can be further elucidated using computational methods such as Density Functional Theory (DFT). DFT calculations provide valuable insights into the geometry, bonding, and electronic properties, including the energies and compositions of the frontier molecular orbitals (HOMO and LUMO). For a hypothetical transition metal complex, such as one with Co(II), DFT can predict the distribution of spin density and the nature of the metal-ligand bonds.

For instance, in a hypothetical octahedral Co(II) complex with this compound ligands, the electronic ground state and the d-orbital splitting can be computationally determined. The calculated parameters would reflect the influence of the substituted phenylphosphonate (B1237145) ligand.

Hypothetical Calculated Parameters for a Metal Complex of this compound This table is for illustrative purposes only and does not represent experimentally verified data.

ParameterHypothetical ValueDescription
Ligand Field Splitting (Δo)~8,000 - 12,000 cm⁻¹Energy separation between eg and t2g orbitals in an octahedral field. The value would depend on the specific metal ion.
Racah Parameter (B)~700 - 900 cm⁻¹A measure of the interelectronic repulsion within the d-orbitals of the metal ion. It is typically reduced from the free-ion value upon complexation (nephelauxetic effect).
Nephelauxetic Ratio (β)~0.7 - 0.9The ratio of the Racah parameter in the complex to that in the free metal ion (B/B₀), indicating the degree of covalency in the metal-ligand bond.
HOMO-LUMO Gap~2 - 4 eVThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which provides an indication of the chemical reactivity and electronic transitions.

The electronic spectra of complexes of this compound would be expected to show d-d transitions, the energies of which are related to the ligand field splitting parameter (Δ). nih.gov Additionally, charge-transfer bands may be observed, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT). Given the presence of the nitro group, which is a known chromophore, intra-ligand π-π* transitions are also expected in the ultraviolet region of the spectrum.

Coordination Chemistry and Ligand Design with 3 Methyl 5 Nitrophenyl Phosphonic Acid

Investigation of Chelating and Bridging Coordination Modes in Metal Complexes

The phosphonate (B1237965) group (-PO(OH)₂), being a dibasic acid, can deprotonate to form monoanionic ([R-PO₃H]⁻) or dianionic ([R-PO₃]²⁻) species. This versatility allows for a rich variety of coordination modes with metal ions. It is anticipated that (3-Methyl-5-nitrophenyl)phosphonic acid would exhibit both chelating and bridging coordination behaviors.

In a chelating mode , both oxygen atoms of a deprotonated phosphonate group would bind to a single metal center, forming a stable four-membered ring. This mode is often observed in the formation of discrete metal complexes or as a component within a larger polymeric structure.

More commonly, the phosphonate group acts as a bridging ligand , connecting two or more metal centers. This can occur in several ways:

µ₂-bridging: A single oxygen atom bridges two metal centers.

µ₃-bridging: A single oxygen atom bridges three metal centers.

Syn-anti bridging: Two different oxygen atoms of the phosphonate group bridge two different metal centers.

Chelating-bridging: The phosphonate group chelates one metal center while one of its oxygen atoms also bridges to an adjacent metal center.

The prevalence of one coordination mode over another is influenced by factors such as the nature of the metal ion, the pH of the reaction medium (which dictates the degree of deprotonation), and the steric and electronic properties of the organic substituent on the phosphonic acid.

Synthesis and Structural Characterization of Metal-Phosphonate Frameworks and Coordination Polymers

The synthesis of metal-phosphonate frameworks and coordination polymers involving this compound would likely be carried out using solvothermal or hydrothermal methods. These techniques involve heating a mixture of the ligand and a metal salt in a sealed vessel, often leading to the formation of crystalline products.

The structural characterization of any resulting materials would be crucial for understanding their properties. Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms and the coordination environment of the metal ions. Other techniques such as powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy would also be employed to confirm the phase purity, thermal stability, and the coordination of the phosphonate group, respectively.

Based on related systems, it is plausible that this compound could form a variety of structures, from simple one-dimensional chains to complex three-dimensional frameworks. The connectivity of the resulting network would be highly dependent on the coordination number and geometry of the metal ion, as well as the coordination modes adopted by the phosphonate ligand.

Influence of Nitro and Methyl Substituents on the Coordination Behavior of the Phosphonic Acid Moiety

The presence of both a methyl (-CH₃) and a nitro (-NO₂) group on the phenyl ring is expected to significantly influence the coordination behavior of the phosphonic acid moiety.

The nitro group is a strong electron-withdrawing group. This electronic effect would decrease the basicity of the phosphonate oxygen atoms, making them slightly weaker Lewis bases. This could, in turn, affect the strength of the metal-ligand bonds. Furthermore, the nitro group itself possesses oxygen atoms that could potentially participate in coordination to the metal center, leading to more complex and potentially interesting framework topologies. The nitro group is also a strong directing group in aromatic substitution, which is a key consideration in the synthesis of the ligand itself.

The methyl group , in contrast, is an electron-donating group. Its presence would slightly increase the electron density on the phenyl ring and, by extension, on the phosphonate group, potentially enhancing the basicity of the oxygen atoms and leading to stronger metal-ligand interactions. The steric bulk of the methyl group, although relatively small, could also play a role in directing the self-assembly process of the metal-ligand framework, influencing the resulting crystal packing and pore dimensions.

The interplay between the electron-withdrawing nitro group and the electron-donating methyl group, positioned meta to each other, creates a unique electronic environment on the aromatic ring that would be reflected in the coordination chemistry of the phosphonate group.

Applications in Metal-Organic Frameworks (MOFs) and Polymeric Materials

Metal-organic frameworks constructed from phosphonate ligands are known for their enhanced thermal and chemical stability compared to their carboxylate-based counterparts. The incorporation of this compound as a linker in MOFs could lead to materials with several potential applications.

The presence of the nitro group could be particularly advantageous. The nitro functionality can be a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the MOF for specific applications. For example, the nitro group could be reduced to an amino group, which can then be used for further chemical transformations. MOFs containing nitro groups have also been explored for applications in sensing of electron-rich analytes and as energetic materials.

While the specific synthesis and characterization of metal complexes and frameworks with this compound remain to be explored, the foundational principles of coordination chemistry and the known effects of its functional groups provide a strong basis for predicting its rich and potentially useful coordination behavior. Further experimental investigation is necessary to unlock the full potential of this intriguing ligand in the design of novel functional materials.

Applications of 3 Methyl 5 Nitrophenyl Phosphonic Acid in Advanced Materials and Catalysis

Development of Heterogeneous Catalysts via Phosphonic Acid-Functionalized Supports

Phosphonic acids are widely recognized for their ability to strongly bind to a variety of metal oxide surfaces, including silica, alumina, titania, and zirconia. This property is crucial for the immobilization of catalytic species, transforming homogeneous catalysts into more desirable heterogeneous systems. The phosphonic acid moiety of (3-Methyl-5-nitrophenyl)phosphonic acid can form stable, covalent-like bonds with surface hydroxyl groups of these supports.

The presence of the nitro and methyl groups on the phenyl ring allows for the tuning of the electronic environment of the anchored catalytic species. For instance, the electron-withdrawing nature of the nitro group could influence the acidity of the support surface or the electronic properties of an attached metal complex, thereby modulating its catalytic activity and selectivity. The general approach involves the functionalization of the support material with the phosphonic acid, followed by the coordination of a catalytically active metal center.

Table 1: Comparison of Support Materials for Phosphonic Acid Functionalization

Support MaterialSurface CharacteristicsStability of Phosphonate (B1237965) MonolayerPotential Catalytic Applications
Silica (SiO₂) High surface area, well-defined porosityGood thermal and chemical stabilityAcid catalysis, oxidation reactions
Alumina (Al₂O₃) Lewis acidic sites, moderate surface areaHigh stability, strong interactionHydrogenation, dehydration reactions
Titania (TiO₂) Photocatalytic activity, high refractive indexExcellent stability, resistant to hydrolysisPhotocatalysis, selective oxidation
Zirconia (ZrO₂) Both acidic and basic sites, high thermal stabilityVery high stability, robust linkageIsomerization, acid-base catalysis

Role of the Compound in Homogeneous Catalytic Systems as a Ligand or Additive

In homogeneous catalysis, phosphonic acids and their derivatives can act as ligands for metal catalysts. While less common than phosphines, the phosphonic acid group can coordinate to a metal center, and the electronic nature of the aryl substituent can significantly impact the catalytic cycle. The nitro group on this compound would render the phosphorus atom more electron-deficient, which could be beneficial in catalytic reactions where electron-poor ligands are required.

Furthermore, this compound could serve as an additive. The acidic protons of the phosphonic acid group can participate in proton-coupled electron transfer steps or act as a co-catalyst in acid-catalyzed reactions. The bulky nature of the substituted phenyl ring might also influence the stereoselectivity of a catalytic transformation.

Surface Functionalization and Adsorption Studies for Material Science Applications

The ability of phosphonic acids to form dense, well-ordered self-assembled monolayers (SAMs) on various surfaces is a cornerstone of their application in materials science. researchgate.net The strong P-O-metal bond ensures the robustness of these organic thin films. The terminal functional groups on the phenyl ring of the phosphonic acid then dictate the surface properties of the modified material.

For this compound, the exposed nitro group would impart a hydrophilic and chemically reactive surface. This nitro-terminated surface could be used for:

Controlling wettability: The hydrophilic nature of the nitro group would increase the surface energy and wettability.

Further chemical modification: The nitro group can be readily reduced to an amine group, which can then be used as a versatile chemical handle for the covalent attachment of other molecules, such as biomolecules, polymers, or dyes.

Sensing applications: The nitroaromatic group can act as a recognition element for certain analytes through charge-transfer interactions.

Table 2: Potential Surface Properties Modified by this compound SAMs

Surface PropertyEffect of FunctionalizationPotential Application
Wettability Increased hydrophilicityImproved biocompatibility, anti-fouling surfaces
Chemical Reactivity Introduction of a reducible nitro groupCovalent immobilization of biomolecules, sensor fabrication
Electronic Properties Altered surface potentialOrganic electronics, corrosion protection
Adhesion Enhanced adhesion to polar polymersImproved interfaces in composite materials

Potential in Nanomaterials Synthesis and Directed Assembly

Phosphonic acids play a significant role as capping agents in the synthesis of nanoparticles, controlling their size, shape, and stability. During nanoparticle formation, the phosphonic acid can bind to the growing nanocrystal surface, preventing aggregation and directing the final morphology.

The specific structure of this compound could offer a means to direct the assembly of nanoparticles into more complex, hierarchical structures. The interplay of the strong surface binding of the phosphonic acid and the intermolecular interactions between the nitro and methyl groups on adjacent functionalized nanoparticles could lead to the formation of ordered superlattices. These organized assemblies of nanoparticles are of great interest for applications in plasmonics, data storage, and catalysis.

Utility in Ion Exchange and Separation Technologies

The phosphonic acid group is a well-known ion-exchange functionality. mdpi.com Materials functionalized with phosphonic acids have been extensively studied for the separation and preconcentration of metal ions. mdpi.com The two acidic protons of the phosphonic acid group can be exchanged for metal cations, allowing for the selective extraction of metals from aqueous solutions.

The selectivity of an ion-exchange resin functionalized with this compound would be influenced by the steric and electronic effects of the methyl and nitro groups. These groups could affect the pKa values of the phosphonic acid and the coordination environment around the bound metal ion, potentially leading to enhanced selectivity for certain metal ions, such as lanthanides and actinides. The development of polymer-supported phosphonic acids is a key strategy in creating robust ion-exchange resins for industrial applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Methyl-5-nitrophenyl)phosphonic acid, and how can purity be validated?

  • Methodology :

  • Synthesis : Arylphosphonic acids are typically synthesized via Friedel-Crafts phosphorylation or Pd-catalyzed C–P bond formation. For nitro-substituted derivatives, nitration of precursor arylphosphonic acids under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) is recommended to avoid over-oxidation .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity via ³¹P NMR (δ ≈ 20–25 ppm for phosphonic acid protons) and FT-IR (P=O stretch ~1150–1250 cm⁻¹) .
    • Data Table :
TechniqueKey ParametersExpected Outcomes
³¹P NMRδ 20–25 ppmSingle peak for pure compound
FT-IR1150–1250 cm⁻¹P=O stretch band

Q. How should researchers characterize the electronic and steric effects of the nitro and methyl substituents in this compound?

  • Methodology :

  • Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and assess substituent effects on acidity (pKa) and coordination behavior .
  • Experimental Validation : Compare X-ray crystallography data (if available) with computational models to confirm substituent-induced distortions in molecular geometry .

Q. What standardized protocols exist for detecting trace residues of this compound in plant or environmental matrices?

  • Methodology :

  • Extraction : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with acetonitrile and graphitized carbon black (GCB) to remove interferents .
  • Quantification : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a reporting limit (RL) ≤0.01 mg/kg. Convert phosphonic acid to fosetyl equivalents using molar ratios (e.g., 0.1 mg/kg phosphonic acid = 0.13 mg/kg fosetyl) .
    • Data Table :
MatrixRL (mg/kg)Recovery (%)
Soil0.0185–92
Leaves0.0278–88

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantification when studies apply varying reporting limits (RLs)?

  • Methodology :

  • Normalization : Harmonize RLs across datasets by recalculating values to a common RL (e.g., 0.01 mg/kg) using dilution factors or statistical imputation .
  • Case Study : A lab reporting "not detected" at RL=0.1 mg/kg may miss residues detectable at RL=0.01 mg/kg. Cross-validate with labs using lower RLs to avoid false negatives .

Q. What strategies distinguish endogenous phosphonic acid formation from experimental contamination?

  • Methodology :

  • Isotopic Labeling : Use ¹⁸O-labeled this compound to trace degradation pathways and differentiate environmental vs. synthetic sources .
  • Historical Data : Compare residue levels in perennial plants (e.g., vines) with prior fosetyl-Al use, as phosphonic acid accumulates over years .

Q. How do nitro and methyl groups influence coordination chemistry in metal-organic frameworks (MOFs)?

  • Methodology :

  • Synthesis : React this compound with lanthanide salts (e.g., Eu³⁺) under hydrothermal conditions to form MOFs. Characterize via PXRD and BET surface area analysis .
  • Functional Impact : The electron-withdrawing nitro group enhances acidity (lower pKa), improving metal-binding affinity, while the methyl group introduces steric hindrance, altering pore topology .
    • Data Table :
Metal IonSurface Area (m²/g)Luminescence Efficiency
Eu³⁺750–900High (red emission)
Cu²⁺500–600Moderate

Q. What evidence supports its potential antiviral activity?

  • Methodology :

  • In Vitro Assays : Test against RNA viruses (e.g., SARS-CoV-2) using plaque reduction assays. Phosphonic acids inhibit viral polymerases by mimicking pyrophosphate intermediates .
  • Structure-Activity Relationship (SAR) : Modify the nitro group to assess its role in membrane permeability and target binding .

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